
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide, also known as CMI-977 or Tilorone, is a synthetic compound that has been extensively studied for its potential pharmacological properties. The compound is a member of the indole series of compounds and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide is not fully understood. However, it has been suggested that the compound may act through the modulation of the immune system. The compound has been shown to increase the production of cytokines, which are important mediators of the immune response. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in the regulation of the immune response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the production of cytokines, such as interferon, interleukin-2, and tumor necrosis factor. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in the regulation of the immune response. The compound has also been shown to exhibit antiviral and antitumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential pharmacological properties. In addition, the compound has been shown to exhibit a range of biological activities, making it a useful tool for studying the immune system and its regulation.
However, there are also limitations to the use of this compound in lab experiments. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the compound has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Direcciones Futuras
There are several future directions for the study of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide. One area of interest is the potential use of the compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of the compound in these conditions.
Another area of interest is the potential use of this compound as an adjuvant in cancer therapy. The compound has been shown to exhibit antitumor activity, and further studies are needed to determine its potential use in combination with other cancer therapies.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. The compound has the potential to be a useful tool for studying the immune system and its regulation, and further research may lead to the development of novel therapies for a range of diseases.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide involves the reaction of 3-(dimethylamino)propionitrile with indole-3-carboxaldehyde in the presence of acetic acid and sodium acetate. The reaction results in the formation of the intermediate compound, 2-(1H-indol-3-yl)-N-methyl-N-(prop-2-yn-1-yl)acetamide, which is then reacted with cyanogen bromide to produce the final compound, this compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit antiviral, antitumor, and immunomodulatory activities. In addition, the compound has been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(7-6-14)13(17)8-10-9-15-12-5-3-2-4-11(10)12/h2-5,9,15H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCWXOBTDVMGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)
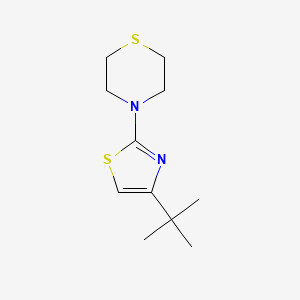
![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)
![N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)
![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)
![4-{[(4-Fluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2815267.png)
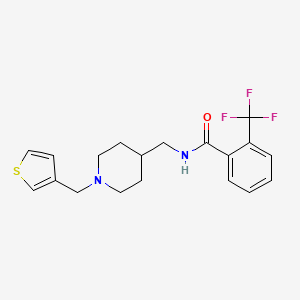
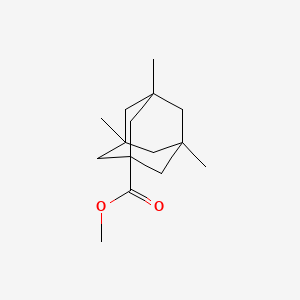
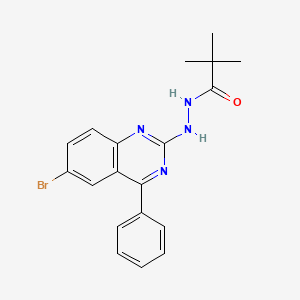
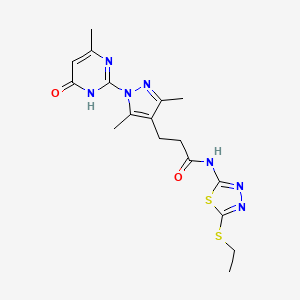
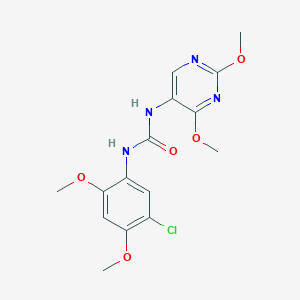
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2815278.png)
